1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring and a dichlorophenyl group attached to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of Tetrahydroquinoline: The synthesis begins with the formation of the tetrahydroquinoline ring. This can be achieved through the reduction of quinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Benzoylation: The tetrahydroquinoline is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to form 1-benzoyl-1,2,3,4-tetrahydroquinoline.
Urea Formation: The final step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3,4-dichlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea moiety and dichlorophenyl group, making it less versatile in terms of chemical reactivity and biological activity.
3,4-Dichlorophenylurea: Lacks the tetrahydroquinoline ring, resulting in different chemical and biological properties.
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the dichlorophenyl group, which may affect its overall activity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2/c24-19-11-10-17(13-20(19)25)26-23(30)27-18-9-8-15-7-4-12-28(21(15)14-18)22(29)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPQZLRTMLVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.